molecular formula C20H20N2O2 B2371720 N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)-1H-indole-2-carboxamide CAS No. 2034409-31-7

N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)-1H-indole-2-carboxamide

Cat. No. B2371720
CAS RN: 2034409-31-7
M. Wt: 320.392
InChI Key: DVDGQROWJCPQNG-UHFFFAOYSA-N
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Description

N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)-1H-indole-2-carboxamide, commonly known as MIH, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. MIH belongs to the class of indole-based compounds and has been shown to possess a range of pharmacological properties.

Scientific Research Applications

Catalytic Coupling Reactions The Rh(III)-catalyzed selective coupling of N-methoxy-1H-indole-1-carboxamide and aryl boronic acids highlights the compound's utility in synthetic chemistry. This process allows for efficient and diverse product formation, emphasizing the importance of selective C-C and C-C/C-N bond formation in complex molecule synthesis (Zheng, Zhang, & Cui, 2014).

Synthetic Utility in Pharmaceutical Chemistry The Weinreb amide, a derivative related to N-methoxy-N-methylamides, demonstrates significant utility in synthetic chemistry. Its role as an effective acylating agent for organolithium or organomagnesium reagents, and as a robust equivalent for an aldehyde group, has been extensively exploited in various synthetic endeavors. This utility extends beyond academic circles to kilogram-scale applications in the pharmaceutical industry, showcasing the compound's broad applicability in medicinal chemistry (Balasubramaniam & Aidhen, 2008).

Applications in Organic Synthesis The utility of N-methoxy-N-methylamides (Weinreb amides) in organic synthesis is well-documented. These compounds are recognized for their ability to react with organometallics to produce ketones without side products, highlighting their role in simplifying synthetic pathways. This characteristic is particularly valuable in the preparation of complex molecules, where efficiency and selectivity are paramount (Lee & Park, 2002).

Chemical Synthesis and Biological Activity Research into novel compounds, such as cyclopropamitosenes, derived from indolequinones, underscores the potential biological activity of these molecules. The study of their electrochemical properties and cytotoxicity toward mammalian cells provides insights into their potential as bioreductive anticancer agents. This example illustrates the importance of indole derivatives in the development of new therapeutic agents (Cotterill et al., 1994).

Advanced Synthetic Techniques Indole derivatives play a crucial role in advanced synthetic techniques. For instance, the synthesis of indole-benzimidazole derivatives from phenylhydrazines and levulinic acid demonstrates the versatility of indole carboxylic acids in creating complex molecules. Such synthetic strategies are essential for developing new materials and pharmaceuticals with enhanced properties (Wang et al., 2016).

properties

IUPAC Name

N-[(2-methoxy-1,3-dihydroinden-2-yl)methyl]-1H-indole-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O2/c1-24-20(11-15-7-2-3-8-16(15)12-20)13-21-19(23)18-10-14-6-4-5-9-17(14)22-18/h2-10,22H,11-13H2,1H3,(H,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVDGQROWJCPQNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CC2=CC=CC=C2C1)CNC(=O)C3=CC4=CC=CC=C4N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)-1H-indole-2-carboxamide

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